Propyl 3-aminobenzoate
Overview
Description
Propyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2. It is an ester derivative of 3-aminobenzoic acid, where the carboxyl group is esterified with propanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-aminobenzoate can be synthesized through the esterification of 3-aminobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Propyl 3-aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propyl 3-aminobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use as a local anesthetic and its effects on biological systems.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of propyl 3-aminobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals. The ester group allows it to penetrate biological membranes, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-aminobenzoate: Contains a methyl group instead of a propyl group.
Propyl 4-aminobenzoate: Similar structure but with the amino group in the para position.
Uniqueness
Propyl 3-aminobenzoate is unique due to its specific ester and amino group positioning, which influences its chemical reactivity and biological activity. Its propyl ester group provides distinct physicochemical properties compared to its ethyl and methyl counterparts.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and exhibit specific biological activities, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
propyl 3-aminobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRQYDFLCDTFGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579461 | |
Record name | Propyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35007-02-4 | |
Record name | Propyl 3-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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